6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide
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Overview
Description
6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide is a synthetic organic compound characterized by the presence of a pyridine ring substituted with a chloro group at the 6-position and a carboxamide group at the 3-position The carboxamide group is further substituted with a 3,3,3-trifluoropropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloronicotinic acid and 3,3,3-trifluoropropylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 6-chloronicotinic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated carboxylic acid reacts with 3,3,3-trifluoropropylamine to form the desired carboxamide. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification of the final product is achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6-position can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are used under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Products may include pyridine N-oxides or other oxidized derivatives.
Reduction: Products include primary or secondary amines derived from the reduction of the carboxamide group.
Scientific Research Applications
6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a tool compound in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances its lipophilicity, facilitating its passage through biological membranes. The chloro and carboxamide groups contribute to binding affinity and specificity towards the target. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 6-chloro-N-(3,3,3-trifluoropropyl)pyridine-2-carboxamide
- 6-chloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
Uniqueness
6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide is unique due to the presence of the trifluoropropyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design and materials science, offering advantages over similar compounds with different substituents.
Properties
CAS No. |
1342741-24-5 |
---|---|
Molecular Formula |
C9H8ClF3N2O |
Molecular Weight |
252.6 |
Purity |
95 |
Origin of Product |
United States |
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